molecular formula C13H24O5 B10765308 (2R)-Octyl-alpha-hydroxyglutarate

(2R)-Octyl-alpha-hydroxyglutarate

Cat. No.: B10765308
M. Wt: 260.33 g/mol
InChI Key: UJZOKTKSGUOCCM-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Octyl-alpha-hydroxyglutarate typically involves the esterification of alpha-hydroxyglutaric acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The product is then purified through distillation or recrystallization to achieve the desired purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Industrial purification methods may include advanced techniques such as chromatography and high-performance liquid chromatography (HPLC) to ensure high purity levels .

Chemical Reactions Analysis

Types of Reactions

(2R)-Octyl-alpha-hydroxyglutarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2R)-Octyl-alpha-hydroxyglutarate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high cellular uptake and its ability to specifically target IDH1-mutated cancer cells. This makes it a valuable tool in cancer research and therapy, distinguishing it from other similar compounds that may not have the same level of specificity or efficacy .

Properties

IUPAC Name

(4R)-4-hydroxy-5-octoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZOKTKSGUOCCM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@@H](CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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